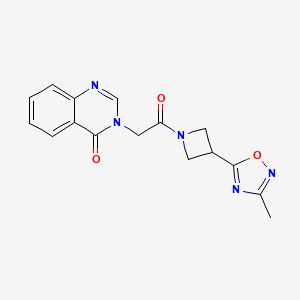

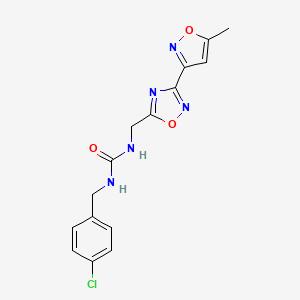

![molecular formula C16H27N3O2 B2356806 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097915-03-0](/img/structure/B2356806.png)

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H27N3O2 and its molecular weight is 293.411. The purity is usually 95%.

BenchChem offers high-quality 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Crystallography

The study of tert-butyl derivatives, similar in structure to the specified compound, has provided valuable insights into their molecular configurations and interactions. For instance, X-ray crystallography of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its axial orientation and molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure. This understanding is crucial for designing molecules with desired physical and chemical properties (Didierjean et al., 2004).

Synthesis and Drug Development

The synthesis of compounds related to the specified chemical involves complex processes, including tandem Heck-lactamization and Grignard addition, highlighting the compound's potential as a p38 MAP kinase inhibitor for treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006). Moreover, the synthesis of enantiopure derivatives from a common precursor demonstrates the versatility of similar compounds in drug development, emphasizing their role in creating cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, which are significant for medicinal chemistry (Marin et al., 2004).

Catalysis and Reaction Mechanisms

Compounds with tert-butyl and piperidine structures have been explored as catalysts for oxidative cyclization reactions. For example, cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, through their Lewis acid properties, catalyze the oxidative cyclization of alkenols, demonstrating the application of similar compounds in synthetic organic chemistry (Dönges et al., 2014).

Antihypertensive and Antihistaminic Activities

Research on 4'-substituted spiro compounds related to the specified molecule has shown potential antihypertensive activity, indicating their possible application in developing new therapeutic agents for hypertension (Clark et al., 1983). Additionally, the synthesis of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration suggests their utility in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mécanisme D'action

Mode of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications . The specific effects of this compound would depend on its targets and mode of action.

Propriétés

IUPAC Name |

6-tert-butyl-2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-16(2,3)14-4-5-15(21)19(17-14)12-13-6-8-18(9-7-13)10-11-20/h4-5,13,20H,6-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVZFKRNVGTNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)

![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)

![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)